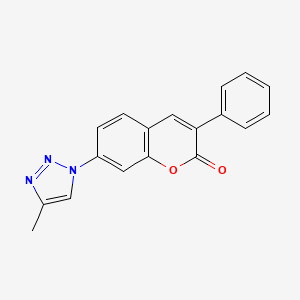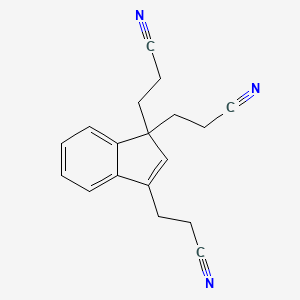![molecular formula C22H22N4O2 B8046118 1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B8046118.png)
1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two aminomethylphenyl groups attached to a benzene-1,4-dicarboxamide core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(aminomethyl)benzoic acid with benzene-1,4-dicarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through recrystallization or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
作用機序
The mechanism of action of 1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways, leading to the compound’s observed effects in biological systems.
類似化合物との比較
Similar Compounds
1,4-Bis(aminomethyl)benzene: A simpler analog with similar aminomethyl groups but lacking the dicarboxamide functionality.
N,N’-Bis(3-aminomethylphenyl)terephthalamide: Another related compound with a similar core structure but different substituents.
Uniqueness
1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide is unique due to its combination of aminomethyl and dicarboxamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with biomolecules or other chemical entities.
特性
IUPAC Name |
1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c23-13-15-3-1-5-19(11-15)25-21(27)17-7-9-18(10-8-17)22(28)26-20-6-2-4-16(12-20)14-24/h1-12H,13-14,23-24H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHICVONIIGCRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)CN)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,3,3-trimethyl-2-[(E)-2-[4-(triazol-1-yl)phenyl]ethenyl]indol-1-ium;chloride](/img/structure/B8046094.png)
![2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide](/img/structure/B8046105.png)

![2-[(Dimethylamino)methyl]-5-(4-methyl-5-phenyltriazol-2-yl)phenol](/img/structure/B8046117.png)



